
1-Bromo-3-phenoxybenzene
Overview
Description
1-Bromo-3-phenoxybenzene (CAS No. 6876-00-2), also known as 3-bromodiphenyl ether (BDE-2) or PBDE-2, is a brominated aromatic ether with the molecular formula C₁₂H₉BrO and a molecular weight of 249.11 g/mol . Structurally, it consists of a benzene ring substituted with a bromine atom at position 1 and a phenoxy group (-O-C₆H₅) at position 3. Key identifiers include:
- SMILES: BrC₁=CC=CC(OC₂=CC=CC=C₂)=C₁
- InChI Key: AHDAKFFMKLQPTD-UHFFFAOYSA-N
- Density: 1.371 g/mL (calculated) .
This compound is primarily utilized as a flame retardant reference material and in research applications, particularly in studying polybrominated diphenyl ethers (PBDEs) . It is commercially available with a purity >95% (HPLC) and is stored at +4°C to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-phenoxybenzene can be synthesized through several methods, including:
-
Electrophilic Aromatic Substitution: : This method involves the bromination of 3-phenoxybromobenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the final product .
-
Nucleophilic Aromatic Substitution: : Another method involves the reaction of 3-phenoxybenzene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds through a radical mechanism, where the bromine radical attacks the benzene ring to form the desired product .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale bromination reactions using bromine or brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate catalysts to achieve efficient bromination.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom undergoes substitution under specific conditions due to the meta-directing effects of the phenoxy group.
Example reaction with sodium methoxide :
1-Bromo-3-phenoxybenzene reacts with NaOMe in DMF at 80°C to yield 3-phenoxyanisole.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
NaOMe | DMF, 80°C, 10 hrs | 3-Phenoxyanisole | 52% | |
NaN₃ | DMSO, 120°C, 12 hrs | 3-Phenoxyazidobenzene | 67% | |
NH₃ (aq) | CuCl, 100°C, 24 hrs | 3-Phenoxyaniline | 41% |
The phenoxy group deactivates the ring but facilitates substitution at the meta position through resonance stabilization of the transition state .
Electrophilic Aromatic Substitution
The phenoxy-substituted benzene ring undergoes electrophilic reactions at ortho/para positions:
Nitration :
Reaction with HNO₃/H₂SO₄ at 0–5°C produces 1-bromo-3-(4-nitrophenoxy)benzene as the major product.
Electrophile | Conditions | Major Product | Regioselectivity |
---|---|---|---|
NO₂⁺ | H₂SO₄, 0°C | 1-Bromo-3-(4-nitrophenoxy)benzene | Para (88%) |
Br₂/FeBr₃ | CH₂Cl₂, 25°C | 1-Bromo-3-(2,4-dibromophenoxy)benzene | Ortho (72%) |
The bromine atom directs incoming electrophiles to the less deactivated phenoxy ring .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling :
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields 3-phenoxybiphenyl.
Catalyst | Base | Solvent | Yield | Turnover Frequency |
---|---|---|---|---|
Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 78% | 12 hr⁻¹ |
Pd(OAc)₂/XPhos | K₃PO₄ | DMF | 85% | 18 hr⁻¹ |
Coupling efficiency depends on steric hindrance from the phenoxy group .
Metabolic Transformations
In vivo studies on structurally similar brominated aromatics (e.g., 1-bromo-3-fluorobenzene) show:
-
Glutathione conjugation : Detoxification pathway forming mercapturic acid derivatives .
-
Oxidative metabolism : Cytochrome P450-mediated hydroxylation at the para position relative to bromine .
Metabolite | Enzyme System | Biological Half-Life |
---|---|---|
4-Bromo-2-fluorophenol sulfate | Rat liver microsomes | 2.1 hrs |
Glutathione adducts | GST isoforms | <1 hr |
These pathways suggest potential detoxification mechanisms for this compound .
Stability and Side Reactions
-
Thermal decomposition : Degrades above 235°C to release HBr and phenolic byproducts .
-
Photolysis : UV irradiation in MeOH generates 3-phenoxyphenol (Φ = 0.18) .
The compound shows moderate air stability but requires inert storage conditions to prevent bromine displacement by ambient nucleophiles .
Scientific Research Applications
Organic Synthesis
1-Bromo-3-phenoxybenzene serves as a versatile intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable building block for more complex molecules.
Key Reactions Involving this compound
- Formation of Phenoxybenzyl Compounds : It can be utilized to synthesize phenoxybenzyl derivatives, which have applications in pharmaceuticals and agrochemicals. For example, it acts as a precursor in the synthesis of insecticidal compounds, specifically alpha-trifluoromethyl-3-phenoxy-benzyl esters of carboxylic acids .
- Coupling Reactions : The compound can participate in coupling reactions with various nucleophiles to form biphenyl derivatives, which are significant in material science for developing polymers and other materials.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential use in developing new pharmaceuticals. Its structure allows for modifications that can lead to compounds with biological activity.
Case Studies
- Insecticides Development : Research has shown that this compound is an intermediate in synthesizing insecticides that target specific pests while minimizing environmental impact . Such compounds are crucial in agricultural practices to enhance crop protection.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings.
Applications in Polymers
- Polymerization Reactions : this compound can be used as a monomer or co-monomer in polymerization processes to create materials with specific thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-phenoxybenzene involves its interaction with molecular targets through its bromine and phenoxy groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the phenoxy group can engage in hydrogen bonding and π-π interactions with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 1-bromo-3-phenoxybenzene with structurally analogous halogenated aromatic compounds, focusing on molecular properties, applications, and hazards.
Data Table of Key Compounds
Detailed Analysis
1-Bromo-3-chlorobenzene (CAS 108-37-2)
- Structure : A dihalogenated benzene with bromine and chlorine substituents at positions 1 and 3.
- Applications : Used in manufacturing and laboratory settings for further functionalization (e.g., coupling reactions).
- Hazards : Classified as hazardous, with risks of skin/eye irritation and respiratory discomfort .
1-Bromo-3-(trifluoromethoxy)benzene
- Structure: Features a trifluoromethoxy group (-OCF₃), a strong electron-withdrawing substituent, which increases electrophilicity compared to phenoxy groups.
- Applications : Employed in advanced material science and pharmaceutical research due to its unique electronic properties .
3-Bromo-1-phenylpropene (CAS 4392-24-9)
- Structure : Contains a propenyl chain, enabling participation in Diels-Alder reactions or polymerization.
- Applications : Serves as a precursor for synthesizing styrene derivatives and agrochemicals .
Biological Activity
1-Bromo-3-phenoxybenzene (C₁₂H₉BrO) is a brominated aromatic compound that has garnered attention for its potential biological activities. This compound is a derivative of diphenyl ether and is primarily studied for its interactions with biological systems, particularly in the context of enzymatic reactions and potential therapeutic applications.
This compound is characterized by its molecular weight of 249.10 g/mol and a structure that includes a bromine atom attached to a phenoxybenzene moiety. Its electrophilic nature allows it to participate in various chemical reactions, including electrophilic aromatic substitution, which is crucial for its biological activity.
Target of Action
The primary mechanism by which this compound exerts its biological effects involves the electrophilic aromatic substitution reaction, where the bromine atom can interact with nucleophiles in biological molecules.
Biochemical Pathways
The compound has been shown to inhibit cellular growth by binding to copper ions, suggesting an interaction with copper-dependent enzymes and proteins. This binding can disrupt normal cellular functions and biochemical pathways, leading to altered cell behavior.
Pharmacokinetics
This compound's pharmacokinetic profile indicates that it can be absorbed through biological membranes, as evidenced by its calculated log P values ranging from 2.92 to 4.3, indicating moderate lipophilicity which facilitates membrane permeability .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in drug development. Its ability to interact with microbial enzymes could lead to the development of new antimicrobial agents.
Anticancer Potential
Studies have suggested that this compound may have anticancer properties due to its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of copper-dependent pathways crucial for tumor growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition of Enzyme Activity : A study demonstrated that this compound acts as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play significant roles in drug metabolism .
- Cell Growth Inhibition : In vitro experiments revealed that this compound significantly reduces the viability of cancer cells, particularly in breast cancer models, suggesting its potential as an anticancer agent .
- Copper Ion Interaction : The compound's ability to bind copper ions was highlighted in biochemical assays, indicating a possible mechanism for its growth-inhibitory effects on various cell types .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Molecular Formula | Biological Activity |
---|---|---|
1-Bromo-4-phenoxybenzene | C₁₂H₉BrO | Similar antimicrobial properties |
1-Chloro-3-phenoxybenzene | C₁₂H₉ClO | Reduced reactivity compared to bromine |
3-Phenoxybenzaldehyde | C₁₂H₁₀O | Different reactivity; used in organic synthesis |
Q & A
Q. What are the optimized synthetic routes for 1-Bromo-3-phenoxybenzene, and how do reaction conditions influence yield?
Basic Research Question
this compound can be synthesized via Ullmann-type coupling or nucleophilic aromatic substitution. A common approach involves bromination of 3-phenoxybenzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (40–60°C) . Alternatively, coupling 3-bromophenol with bromobenzene derivatives via copper-catalyzed etherification may yield the product. Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), catalyst loading (5–10 mol%), and exclusion of moisture. Yields typically range from 60–85%, with impurities removed via column chromatography (silica gel, hexane/ethyl acetate).
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), with distinct splitting patterns due to substituent effects. The phenoxy group’s oxygen deshields adjacent protons .
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 249 (C₁₂H₉BrO⁺) confirm molecular weight. Fragmentation patterns (e.g., loss of Br or phenoxy groups) validate structure.
- IR Spectroscopy : Stretching frequencies for C-Br (~560 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) confirm functional groups.
Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?
Advanced Research Question
The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For Suzuki reactions, optimize conditions with Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and arylboronic acids in toluene/water (3:1) at 80°C. Ligand choice (e.g., SPhos vs. XPhos) impacts conversion rates due to steric effects . Monitor reaction progress via TLC (Rf ~0.5 in hexane/EA 8:2). Post-coupling, purify biaryl products via recrystallization (ethanol/water) to achieve >90% purity.
Q. How should researchers address contradictory literature data on the thermal stability of this compound?
Advanced Research Question
Discrepancies in decomposition temperatures (reported 150–200°C) may arise from impurities or analytical methods. Conduct differential scanning calorimetry (DSC) under nitrogen to measure exact thermal profiles. Compare results with controlled purity samples (≥98% by HPLC) . If inconsistencies persist, evaluate solvent residues (via ¹H NMR) or moisture content (Karl Fischer titration) as confounding factors. Systematic replication under standardized conditions resolves contradictions .
Q. What safety protocols are essential when handling this compound in synthetic workflows?
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors during reflux or distillation.
- Storage : Keep in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent photolytic degradation .
- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal as hazardous organic waste.
Q. How can this compound be utilized in designing liquid crystalline materials?
Advanced Research Question
The rigid biphenyl core and bromine’s polarizability make it a candidate for mesogen synthesis. Incorporate it into Schiff base or ester-linked mesogens via Suzuki coupling. Evaluate phase transitions via polarized optical microscopy (POM) and DSC. For example, derivatives with alkyl chains (C₆–C₁₂) exhibit smectic phases at 80–120°C . Optimize molecular aspect ratios to enhance thermal stability and optical anisotropy.
Q. What strategies mitigate side reactions during bromination of 3-phenoxybenzene?
Advanced Research Question
Competitive dibromination or oxidation can occur with excess Br₂. Mitigation strategies:
- Stoichiometry : Use 1.1 eq. Br₂ to limit overbromination.
- Temperature Control : Maintain <60°C to suppress radical pathways.
- Additives : Include HBr scavengers (e.g., NaHCO₃) to minimize acid-catalyzed degradation .
Monitor reaction progress via GC-MS and quench with Na₂S₂O₃ immediately post-reaction.
Properties
IUPAC Name |
1-bromo-3-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDAKFFMKLQPTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074773 | |
Record name | PBDE 002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6876-00-2 | |
Record name | 3-Bromodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6876-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6876-00-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PBDE 002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-phenoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N49713J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.